2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a furan ring substituted with a fluorophenyl group and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with indene-1,3-dione. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and indene-1,3-dione analogs, such as:
- 2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
What sets 2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO3/c21-13-7-5-12(6-8-13)18-10-9-14(24-18)11-17-19(22)15-3-1-2-4-16(15)20(17)23/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVGAVVGPMXOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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